molecular formula C38H47N2O7P B1310633 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate CAS No. 143520-19-8

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate

Cat. No.: B1310633
CAS No.: 143520-19-8
M. Wt: 674.8 g/mol
InChI Key: RTYAYXUZHPWJOK-JTDOPDNRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N’,N’-Tetramethylphosphorodiamidate is a complex organic compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various glucopyranosyl derivatives, which are crucial in the development of pharmaceuticals and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N’,N’-Tetramethylphosphorodiamidate typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groupsThe reaction conditions often include the use of solvents like chloroform and reagents such as trichloroacetonitrile in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N’,N’-Tetramethylphosphorodiamidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like potassium carbonate. The reactions are typically carried out in solvents like chloroform or acetone .

Major Products

The major products formed from these reactions include various glucopyranosyl derivatives, which are used in further synthetic applications .

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N’,N’-Tetramethylphosphorodiamidate involves its role as an intermediate in chemical reactions. It acts by providing a protected glucopyranosyl moiety that can be selectively deprotected and modified in subsequent reactions. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N’,N’-Tetramethylphosphorodiamidate lies in its specific functional groups, which allow for selective reactions and modifications. This makes it a valuable intermediate in the synthesis of complex glucopyranosyl derivatives .

Properties

IUPAC Name

N-[dimethylamino-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyphosphoryl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47N2O7P/c1-39(2)48(41,40(3)4)47-38-37(45-28-33-23-15-8-16-24-33)36(44-27-32-21-13-7-14-22-32)35(43-26-31-19-11-6-12-20-31)34(46-38)29-42-25-30-17-9-5-10-18-30/h5-24,34-38H,25-29H2,1-4H3/t34-,35-,36+,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYAYXUZHPWJOK-JTDOPDNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=O)(N(C)C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)P(=O)(N(C)C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455634
Record name 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143520-19-8
Record name 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.